D-Glucaro-1,4-lactone

β-glucuronidase inhibition IC50 Ki

D-Glucaro-1,4-lactone (synonyms: D-saccharic acid 1,4-lactone, saccharolactone, 1,4-GL) is a naturally occurring delta-lactone derived from D-glucaric acid that functions as a potent, competitive inhibitor of β-glucuronidase (GUS) enzymes across species. Unlike its open-chain parent D-glucaric acid—which exhibits negligible β-glucuronidase inhibitory activity—the 1,4-lactone ring is the essential pharmacophore required for enzyme active-site engagement.

Molecular Formula C6H8O7
Molecular Weight 192.12 g/mol
CAS No. 389-36-6
Cat. No. B1195473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucaro-1,4-lactone
CAS389-36-6
Synonyms1,4-D-glucarolactone
1,4-glucarolactone
D-glucaro-1,4-lactone
saccharolactone
saccharolactone, (D)-isomer
SACCHAROLACTONE, D-
saccharolactone, monocalcium salt, (D)-isomer
saccharolactone, monosodium salt, (D)-isome
Molecular FormulaC6H8O7
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESC1(C(C(=O)OC1C(C(=O)O)O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4+/m1/s1
InChIKeyXECPAIJNBXCOBO-MMPJQOAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucaro-1,4-lactone (CAS 389-36-6): Core Biochemical Identity and Procurement-Relevant Characteristics


D-Glucaro-1,4-lactone (synonyms: D-saccharic acid 1,4-lactone, saccharolactone, 1,4-GL) is a naturally occurring delta-lactone derived from D-glucaric acid that functions as a potent, competitive inhibitor of β-glucuronidase (GUS) enzymes across species . Unlike its open-chain parent D-glucaric acid—which exhibits negligible β-glucuronidase inhibitory activity—the 1,4-lactone ring is the essential pharmacophore required for enzyme active-site engagement [1]. The compound is a normal endogenous metabolite produced in small quantities via the D-glucuronic acid pathway and is also found in various fruits and vegetables [2]. It is supplied as an anhydrous crystalline solid (CAS 389-36-6, MW 192.12 g/mol) or as the monohydrate (CAS 61278-30-6, MW 210.1 g/mol), with recommended storage at −20°C and solubility of approximately 20 mg/mL in DMSO, DMF, or ethanol and 10 mg/mL in PBS (pH 7.2) .

Why D-Glucaro-1,4-lactone Cannot Be Substituted by D-Glucaric Acid Salts, Other Lactone Isomers, or Aceglatone Without Rigorous Verification


The β-glucuronidase inhibitory activity within the glucaric acid compound family is exquisitely dependent on the intact 1,4-lactone ring structure. The open-chain D-glucaric acid and its calcium or potassium salts are pharmacologically inert as direct enzyme inhibitors; they serve only as prodrugs requiring in vivo lactonization to the active 1,4-lactone species—a conversion that is pH-dependent, variable, and incomplete [1]. Furthermore, the isomeric D-glucaro-6,3-lactone is not recognized as a substrate or inhibitor by key glucarate-processing enzymes, demonstrating that ring position is a critical determinant of biological recognition [2]. The synthetic derivative aceglatone (2,5-di-O-acetyl-D-glucaro-1,4:6,3-dilactone) requires esterase-mediated deacetylation and dilactone ring-opening before yielding active 1,4-lactone [3]. These structural and metabolic contingencies mean that potency, pharmacokinetics, and target engagement cannot be assumed when substituting any in-class analog for the direct-acting 1,4-lactone. The quantitative evidence below demonstrates precisely where these differences manifest in measurable performance parameters.

D-Glucaro-1,4-lactone: Quantitative Differentiation Evidence Against Closest Analogs, Precursors, and In-Class Candidates


β-Glucuronidase Inhibition: Potency Differential of >3 Orders of Magnitude vs. Non-Inhibitory Structural Analogs (D-Glucaric Acid and D-Glucaro-6,3-lactone)

D-Glucaro-1,4-lactone inhibits human β-glucuronidase with an IC50 of 45 μM . Against purified E. coli β-glucuronidase, it exhibits a Ki of 170 nM—approximately 8,800-fold more potent than D-glucuronic acid (Ki = 1.5 mM) and 25,000-fold more potent than D-galacturonic acid (Ki = 4.3 mM) . Critically, both D-glucaric acid (the open-chain hydrolysis product lacking the lactone ring) and D-glucaro-6,3-lactone (the isomeric lactone) show no measurable inhibition of β-glucuronidase, as confirmed by 1H NMR enzyme-substrate specificity experiments where only the 1,4-lactone signals disappeared after enzymatic reaction [1]. This establishes that the 1,4-lactone ring—and specifically its position—is the indispensable pharmacophore, and that other forms within the D-glucaric acid equilibrium mixture are effectively inactive.

β-glucuronidase inhibition IC50 Ki enzyme kinetics human GUS E. coli GUS

Aqueous Stability: D-Glucaro-1,4-lactone Remains Relatively Stable at Neutral pH While D-Glucaro-1,4:6,3-dilactone Rapidly Equilibrates

Under neutral aqueous conditions, D-glucaro-1,4-lactone is relatively stable against equilibration, whereas D-glucaro-1,4:6,3-dilactone is not and undergoes rapid ring-opening [1]. Under acidic conditions, both compounds equilibrate within approximately 30,000 seconds (~8.3 hours), with D-glucaric acid becoming the dominant species at equilibrium and the relative concentration of D-glucaro-1,4-lactone remaining slightly higher than that of D-glucaro-6,3-lactone [1]. This stability differential has direct practical consequences: the dilactone (and its acetylated prodrug aceglatone) spontaneously hydrolyzes in aqueous solution to yield the 1,4-lactone, meaning that solution preparations of aceglatone or dilactone are chemically undefined mixtures unless freshly prepared and pH-controlled [2]. The 1,4-lactone, by contrast, can be handled as a defined single species in neutral buffer for experimental windows of several hours.

lactone stability aqueous equilibrium NMR pH-dependent hydrolysis formulation stability

In Vivo β-Glucuronidase Suppression Duration: Direct 1,4-Lactone vs. Sustained-Release Calcium D-Glucarate Prodrug

In a direct head-to-head comparison in rodents, an equimolar oral dose of D-glucaro-1,4-lactone (1.5 mmol/kg) maintained serum β-glucuronidase activity at or below 50% of baseline for only 1 hour, whereas an equivalent amount of calcium glucarate (CGT) maintained this level of enzyme suppression for over 5 hours [1]. The mechanism underlying this difference is pharmacokinetic: the 1,4-lactone is rapidly absorbed and cleared (11% excreted in urine within the collection period), while calcium glucarate serves as a sustained-release precursor that undergoes gradual, pH-dependent lactonization in vivo to continuously generate the active 1,4-lactone species [1][2]. Additionally, after oral administration of D-glucaro-1,4-lactone (50–2,600 μmoles) to bile-fistula rats, only 0.2% of the administered dose appeared in bile, yet the mean biliary concentration achieved (0.06 mM) was sufficient to suppress 75% of biliary β-glucuronidase activity, and at oral doses ≥1,000 μmoles, biliary β-glucuronidase secretion was suppressed by 80%, reducing endogenous enzyme activity to 5% of its original level [2].

oral bioavailability pharmacokinetics sustained release calcium D-glucarate serum β-glucuronidase duration of action

Enzyme Molecular Recognition: Only D-Glucaro-1,4-lactone—Not D-Glucaro-6,3-lactone—Serves as a Substrate for Glucarate Cycloisomerase

Using 500 MHz 1H NMR spectroscopy to monitor enzymatic reactions of Arabidopsis thaliana glucarate cycloisomerase (At Gci), researchers demonstrated that when a mixture of D-glucaric acid, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone was incubated with the enzyme, the signals corresponding exclusively to D-glucaro-1,4-lactone disappeared, while the signals of D-glucaro-6,3-lactone and D-glucaric acid remained completely unchanged [1]. This experiment provides direct structural evidence that the enzyme's active site discriminates between the two isomeric lactones with absolute specificity, recognizing only the 1,4-lactone—not the 6,3-lactone—as a substrate. This finding has implications beyond this single enzyme: it demonstrates that the position of the lactone ring fundamentally alters molecular recognition by biological systems, supporting the broader observation that the 6,3-lactone is not simply a weaker inhibitor of β-glucuronidase but is entirely unrecognized by certain lactone-processing enzymes [1].

substrate specificity glucarate cycloisomerase enzyme recognition NMR molecular recognition biosynthesis

Off-Target CYP450 Inhibition: Saccharolactone Is a Strong Inhibitor of Multiple CYP Isoforms (IC50 < 4 mM), Complicating Its Use in Phase I/II In Vitro Metabolism Systems

A 2023 study evaluated the effect of saccharolactone (D-glucaro-1,4-lactone) on cytochrome P450 (CYP)-mediated drug metabolism using human liver microsomes (HLM) supplemented with Phase I and Phase II cofactors. Saccharolactone was identified as a strong inhibitor of CYP1A2, CYP2D6, CYP3A4, and CYP2C8 isoforms, with IC50 values of less than 4 mM for each [1]. In practical terms, this means that when saccharolactone is added to in vitro glucuronidation incubations at the commonly used concentrations of 1–20 mM to inhibit β-glucuronidase, it can simultaneously inhibit CYP-mediated oxidative metabolism—potentially confounding metabolite profiling and clearance predictions. The study concluded that saccharolactone concentrations should be carefully titrated and that its routine inclusion in glucuronidation incubations is not supported without concentration optimization [1]. This CYP inhibition profile is a property of the 1,4-lactone itself and is not observed with the non-lactone D-glucaric acid salts, which lack direct enzyme-inhibitory activity until converted in vivo [2].

CYP450 inhibition drug metabolism human liver microsomes in vitro DMPK UGT assays off-target effects

Established Reference Standard: D-Glucaro-1,4-lactone Is the Consensus Positive Control for β-Glucuronidase Inhibitor Discovery and Validation

D-Glucaro-1,4-lactone is universally employed as the standard reference inhibitor (positive control) in β-glucuronidase inhibitor discovery programs. It is explicitly recommended as 'a standard in the development of novel inhibitors of β-glucuronidase' by multiple authoritative reagent vendors . In high-throughput screening campaigns for bacterial GUS inhibitors, D-glucaro-1,4-lactone serves as the benchmark against which novel chemical entities are compared; for example, in a fluorescence-based HTS assay for E. coli GUS inhibitors, the assay was validated using D-glucaro-1,4-lactone as the control inhibitor, and novel inhibitors were identified with IC50 values ranging from 50 nM to 4.8 μM—spanning both more and less potent than the reference [1]. This established role as the consensus comparator means that procurement of the 1,4-lactone is essentially mandatory for any laboratory developing or validating new β-glucuronidase inhibitors, as published potency values for novel inhibitors are routinely benchmarked against it.

reference standard positive control β-glucuronidase inhibitor screening assay validation benchmark compound

D-Glucaro-1,4-lactone: Evidence-Based Optimal Application Scenarios for Scientific and Industrial Use


β-Glucuronidase Inhibitor Screening Campaigns Requiring a Validated Positive Control Benchmark

D-Glucaro-1,4-lactone is the consensus positive control for β-glucuronidase inhibitor high-throughput screening (HTS). Its well-characterized IC50 (45 μM, human GUS) and Ki (170 nM, E. coli GUS) values provide a reproducible benchmark for assay validation and inter-laboratory potency comparisons . Any laboratory developing novel bacterial or human GUS inhibitors should procure this compound as the primary reference standard, as publication-quality comparative inhibition data cannot be generated without it.

In Vitro Glucuronide Stabilization in Plasma, Serum, or Urine Samples for Metabolite Analysis

D-Glucaro-1,4-lactone is used to prevent ex vivo cleavage of glucuronide conjugates by endogenous β-glucuronidase in biological samples prior to analytical quantification . However, users must titrate the concentration carefully (typically in the low millimolar range) because concentrations ≥1 mM can begin to inhibit CYP-mediated Phase I metabolism in microsomal preparations, and concentrations at 20 mM can reduce UGT activity for certain substrates (e.g., 5-hydroxytryptamine and estradiol glucuronidation) by up to 35% . The CYP inhibition profile (IC50 < 4 mM for CYP1A2, 2D6, 3A4, and 2C8) documented by Behera et al. (2023) means that dual-purpose Phase I/Phase II metabolism studies using this compound require particularly rigorous concentration optimization [1].

In Vivo Studies of β-Glucuronidase-Mediated Drug Toxicity (e.g., CPT-11/Irinotecan-Induced Diarrhea)

In rodent models of CPT-11 (irinotecan)-induced intestinal mucosal damage, intraperitoneal co-treatment with D-saccharic acid 1,4-lactone (SAL) at 3–10 mg/mL significantly reduced mucosal damage in the small intestine, independent of treatment schedule . This model directly demonstrates the compound's utility for proof-of-concept studies targeting bacterial GUS-mediated drug toxicity. However, for sustained in vivo β-glucuronidase suppression, calcium D-glucarate is preferred over the direct 1,4-lactone due to its >5-fold longer duration of action (5 hours vs. 1 hour at equimolar doses) .

Enzymatic Biosynthesis and Biocatalysis Requiring a Defined Glucarate Cycloisomerase Substrate

D-Glucaro-1,4-lactone is the specific substrate for glucarate cycloisomerase (Gci) enzymes involved in D-glucarate catabolic pathways, as confirmed by NMR-based enzyme specificity experiments showing exclusive consumption of the 1,4-lactone with no activity toward the 6,3-lactone isomer or D-glucaric acid . For laboratories engineering biosynthetic pathways involving Gci—for example, in the microbial production of glucaric acid derivatives or 5-dehydro-4-deoxy-D-glucarate—only the 1,4-lactone form should be procured, as the 6,3-lactone and open-chain acid will not serve as substrates.

Quote Request

Request a Quote for D-Glucaro-1,4-lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.